(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride

説明

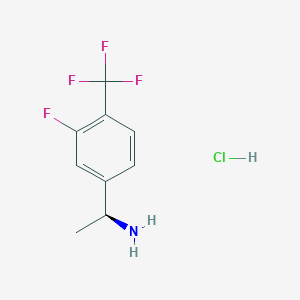

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1415257-78-1) is a chiral amine derivative featuring a fluorinated aromatic ring with a trifluoromethyl substituent. Its molecular structure (Fig. 1) includes:

- S-configuration at the chiral center.

- 3-fluoro and 4-trifluoromethyl groups on the phenyl ring.

- A hydrochloride salt to enhance solubility and stability.

This compound is utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its fluorinated aromatic system contributes to metabolic stability and lipophilicity, which are critical for drug design .

特性

IUPAC Name |

(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPCMJOACOYKH-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules due to its unique electronic properties imparted by the fluorinated groups .

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse products including imines, nitriles, and substituted aromatic compounds.

Biology

-

Biological Activity : The compound has shown potential in modulating biological systems through interactions with neurotransmitter receptors and enzymes. Its lipophilicity enhances membrane permeability, facilitating better receptor binding .

- Trace Amine-Associated Receptor 1 (TAAR1) : Recent studies indicate that similar compounds can act as agonists for TAAR1, which plays a role in dopaminergic signaling pathways. This suggests potential applications in treating neurological disorders .

- Antimalarial Activity : Derivatives of this compound have demonstrated promising antiplasmodial activity against Plasmodium falciparum, indicating its potential use in malaria treatment .

Medicine

- Therapeutic Applications : The compound is being explored for its potential in developing new pharmaceuticals. Its unique structure allows for targeted modifications that could lead to novel therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride in various applications:

作用機序

The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems or inhibit specific enzymes, resulting in therapeutic outcomes.

類似化合物との比較

Key Structural Variations

The compound’s analogs differ in:

- Substituent positions (e.g., 2-fluoro vs. 3-fluoro).

- Substituent types (e.g., trifluoromethyl vs. chloro, methoxy).

- Enantiomeric forms (R vs. S).

These variations influence physicochemical properties, binding affinity, and metabolic pathways.

Comparative Data Table

*Similarity scores from and , calculated based on structural overlap.

Impact of Substituents and Stereochemistry

Fluorine and Trifluoromethyl Groups: The 3-fluoro and 4-trifluoromethyl groups in the target compound create a strong electron-withdrawing effect, stabilizing the aromatic ring and enhancing resistance to oxidative metabolism .

Chlorine Substitution :

- Replacement of CF₃ with chlorine (e.g., 1998701-29-3) increases molecular weight and polarizability, which may enhance hydrophobic interactions but reduce metabolic stability.

Enantiomeric Differences :

- The S-enantiomer of the target compound shows higher similarity (0.86) to reference structures than the R-enantiomer (0.84), suggesting superior compatibility in chiral environments (e.g., enzyme active sites).

Trifluoromethoxy vs.

Research and Commercial Relevance

- Synthetic Utility : Fluorinated analogs like the target compound are pivotal in synthesizing polyimides and boronic acid derivatives ().

- Commercial Availability : High-purity samples (≥95%) are available from suppliers like Combi-Blocks () and CymitQuimica (), underscoring their role in early-stage drug discovery.

生物活性

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, also known by its CAS number 1415257-78-1, is a chiral amine compound that has garnered interest in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₁₀ClF₄N

- Molecular Weight : 243.63 g/mol

- Purity : >97%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is primarily attributed to its structural features, which include a fluorinated aromatic system. These features enhance the compound's lipophilicity and metabolic stability, making it a potential candidate for drug development targeting the central nervous system (CNS). The mechanism of action involves interaction with specific receptors or enzymes, modulating their activity through enhanced binding affinity due to the presence of fluorine and trifluoromethyl groups .

1. Receptor Binding Studies

Research indicates that (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride may act as a ligand in receptor binding studies. Its ability to bind selectively to certain receptors could facilitate the development of new therapeutic agents targeting neurological disorders .

2. Potential Therapeutic Applications

The compound is being investigated for its potential in treating conditions such as depression and anxiety due to its influence on neurotransmitter systems. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, suggesting that (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride might exhibit similar properties .

Case Studies

- Neuropharmacological Effects :

- Metabolic Stability :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClF₄N |

| Molecular Weight | 243.63 g/mol |

| Purity | >97% |

| Lipophilicity | High |

| Solubility | 0.1 mg/ml |

| BBB Permeability | Yes |

| CYP Inhibition | No |

Q & A

Basic: What are the recommended synthetic routes for preparing enantiomerically pure (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride?

Answer:

The synthesis typically involves chiral resolution techniques due to the compound's stereogenic center. Key steps include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers during final purification .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates, followed by hydrochloric acid salt formation .

- Asymmetric Catalysis : Transition-metal-catalyzed asymmetric hydrogenation of ketone precursors using chiral ligands (e.g., BINAP derivatives) .

Basic: How can the enantiomeric purity of this compound be validated?

Answer:

Enantiomeric excess (ee) is quantified using:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention time comparisons against racemic mixtures confirm purity .

- NMR with Chiral Derivatizing Agents : Use chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for stereochemical analysis .

- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer .

Basic: What are the solubility properties of this compound in common solvents, and how do they influence formulation for in vitro studies?

Answer:

The hydrochloride salt enhances water solubility compared to the free base. Key

- Aqueous Solubility : ~50–100 mg/mL in deionized water at 25°C; solubility decreases in buffered solutions (e.g., PBS) due to ionic strength effects .

- Organic Solvents : Soluble in DMSO (>100 mg/mL), methanol, and ethanol. Use DMSO for stock solutions (≤10 mM) to avoid precipitation in biological assays .

Advanced: How does stereochemistry influence the compound’s stability under varying pH conditions?

Answer:

The (S)-enantiomer exhibits distinct degradation kinetics:

- Acidic Conditions (pH <3) : Rapid racemization via protonation of the amine group, monitored by chiral HPLC .

- Neutral/Basic Conditions (pH 7–9) : Degradation via hydrolysis of the trifluoromethyl group, characterized by LC-MS and ¹⁹F NMR .

Methodology : Accelerated stability studies at 40°C/75% RH for 4 weeks, with periodic chiral analysis .

Advanced: What experimental strategies can elucidate the impact of fluorinated substituents on biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified fluoro/trifluoromethyl groups and compare potency in target assays (e.g., enzyme inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when fluorine atoms are replaced with hydrogen or chlorine .

- ²⁹Si NMR (for Si-containing analogs) : Probe electronic effects of fluorination on molecular interactions .

Advanced: What methodologies are recommended for studying metabolic pathways of this compound in hepatic models?

Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation, defluorination) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .

- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal incubations and detect GSH adducts via neutral loss scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。